2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-5-3-13(4-6-14)12-17(22)20-15-7-9-16(10-8-15)21-11-1-2-18(21)23/h3-10H,1-2,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVUDPJQOUKSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 4-chlorobenzylamine with 4-(2-oxopyrrolidin-1-yl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopyrrolidinyl group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The oxopyrrolidinyl group is believed to play a crucial role in binding to the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of N-substituted 2-arylacetamides. Key structural variations among analogues include:
- Pyrrolidinone vs. Piperazine/Piperidine Rings: Piperazine derivatives (e.g., compounds in ) exhibit anticonvulsant activity due to enhanced blood-brain barrier penetration . In contrast, pyrrolidinone-containing compounds may favor hydrogen bonding with biological targets, as seen in crystal structures with R22(10) dimer motifs .
- Oxadiazole/Chalcone Hybrids :
Physicochemical Properties
*Estimated using fragment-based methods.
Key Research Findings
Crystallography : The target compound’s structural analogs (e.g., ) exhibit conformational flexibility, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, influencing packing and solubility .
Hydrogen Bonding: Pyrrolidinone-containing compounds form intermolecular N–H···O bonds, stabilizing dimers (R22(10) motifs), which may enhance thermal stability .
Biological Activity
2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known by its CAS number 213178-69-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C12H13ClN2O2. Its structural representation can be summarized as follows:
- IUPAC Name : 2-(4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide
- Molecular Weight : 252.7 g/mol
- Purity : 97% .
The compound features a chlorophenyl group and a pyrrolidine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. Notably, compounds with a 4-chlorophenyl substitution exhibited enhanced activity against A549 lung adenocarcinoma cells, reducing cell viability significantly (64% at a concentration of 100 µM) compared to controls .
Table 1: Anticancer Activity Against A549 Cells
| Compound | Viability (%) | Concentration (µM) |
|---|---|---|
| Control | 100 | - |
| Compound A | 78 | 100 |
| Compound B | 64 | 100 |
| Compound C | 61 | 100 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways associated with cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. While some derivatives have shown limited effectiveness against Gram-negative bacteria, they demonstrated promising results against multidrug-resistant strains of Staphylococcus aureus. The structure-activity relationship indicates that modifications in the phenyl ring can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity Against Staphylococcus aureus
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Control | - |
| Compound A | >64 µg/mL |
| Compound B | <32 µg/mL |
| Compound C | <16 µg/mL |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets involved in cancer cell survival and microbial resistance. Studies suggest that it may inhibit key enzymes or receptors that facilitate tumor growth and bacterial survival.
Case Studies
- In Vivo Studies : A study involving ovariectomized rats demonstrated that derivatives similar to this compound could prevent bone loss associated with osteoporosis by inhibiting osteoclastogenesis .
- In Vitro Analysis : Another study reported that compounds structurally related to this acetamide inhibited the formation of mature osteoclasts in vitro, suggesting potential applications in treating osteolytic disorders .
Q & A
Q. What are the common synthetic routes for 2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide?
The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. Key steps include:
- Acylation : Reacting 4-chlorophenylacetic acid derivatives with amines or coupling agents (e.g., EDC/HOBt) to form the acetamide backbone.
- Cyclization : Introducing the pyrrolidinone moiety via nucleophilic substitution or condensation reactions, often using solvents like ethanol or dimethylformamide (DMF) and bases such as triethylamine .
- Purification : Techniques like column chromatography or recrystallization ensure >95% purity .
Q. Which spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.2–7.8 ppm) and pyrrolidinone carbonyl signals (δ 170–175 ppm) as key markers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₈H₁₇ClN₂O₂: [M+H]⁺ calc. 340.0978) .
- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .
Q. What are the key structural features influencing its bioactivity?
- The 4-chlorophenyl group enhances lipophilicity and receptor binding via hydrophobic interactions.
- The pyrrolidinone ring contributes to conformational rigidity, improving target selectivity .
- The acetamide linker facilitates hydrogen bonding with enzymatic active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, increasing yields by 15–20% compared to ethanol .
- Catalysts : Using 4-dimethylaminopyridine (DMAP) in acylation reduces side-product formation .
- Temperature Control : Maintaining 60–80°C during condensation reactions minimizes thermal degradation .
Q. How should contradictions in spectral data (e.g., NMR peak splitting) be resolved?
- Dynamic Effects : Variable-temperature NMR (e.g., 25–50°C) can distinguish between rotamers and true impurities .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals; e.g., differentiating pyrrolidinone NH from aromatic protons .
- Comparative Analysis : Cross-validate with IR (carbonyl stretch at ~1680 cm⁻¹) and X-ray crystallography .
Q. What strategies validate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Systematically modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) and test bioactivity .
- Docking Studies : Molecular modeling against targets like COX-2 or kinase enzymes identifies critical binding interactions .
- Enzymatic Assays : Measure IC₅₀ values to correlate structural changes with inhibitory potency (e.g., 2.3 μM vs. 8.7 μM for modified analogs) .
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., t₁/₂ < 30 min suggests rapid clearance) .
- Formulation Adjustments : Use liposomal encapsulation to improve bioavailability in rodent models .
- Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS to identify absorption bottlenecks .
Methodological Considerations
- Data Reproducibility : Replicate reactions ≥3 times under controlled conditions (e.g., inert atmosphere) to ensure consistency .
- Advanced Analytics : Combine LC-NMR and HRMS for unambiguous structural confirmation .
- Biological Validation : Use orthogonal assays (e.g., SPR and cell-based assays) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
